5-amino-1H-tetrazole-1-carboxamide
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Overview
Description
5-amino-1H-tetrazole-1-carboxamide is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse biological activities and applications in various fields, including material and medicinal chemistry . The compound’s structure consists of a five-membered ring with four nitrogen atoms and one carbon atom, making it highly stable and versatile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-tetrazole-1-carboxamide typically involves the reaction of secondary arylcyanamides with sodium azide in the presence of a catalyst . This method yields high purity and good yields of the desired product. Another common approach is the diazotization of amidrazones, which are prepared from imidates and hydrazine . The reaction conditions often include mild temperatures and the use of glacial acetic acid as a solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of microwave-assisted synthesis and heterogeneous catalysts can enhance the efficiency and yield of the production process . These methods are environmentally friendly and cost-effective, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-amino-1H-tetrazole-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound’s nitrogen-rich structure allows it to participate in multiple reactivity pathways, making it a versatile reagent in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium azide, triethyl orthoformate, and various catalysts such as zinc salts and indium(III) chloride . The reactions are typically carried out under mild conditions, with solvents like water, glacial acetic acid, and dimethylformamide (DMF) being commonly used .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield tetrazole derivatives with different substituents, while substitution reactions can produce various functionalized tetrazoles .
Scientific Research Applications
5-amino-1H-tetrazole-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry . In biology and medicine, the compound exhibits antibacterial, antifungal, and antitumor activities, making it a potential candidate for drug development . Additionally, it is used in the development of explosives, rocket propellants, and agrochemicals due to its high nitrogen content and stability .
Mechanism of Action
The mechanism of action of 5-amino-1H-tetrazole-1-carboxamide involves its ability to act as a bioisostere of carboxylic acids . The tetrazole ring mimics the carboxylic acid functional group, allowing the compound to interact with various molecular targets and pathways. This property makes it resistant to biological degradation and enhances its stability in biological systems .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-amino-1H-tetrazole-1-carboxamide include other tetrazole derivatives such as 5-substituted 1H-tetrazoles, 1-substituted 1H-tetrazole-5-thiol, and 5-(ethylsulfanyl)-1H-tetrazole . These compounds share the tetrazole ring structure and exhibit similar chemical and biological properties.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern and functional groups. Additionally, its high nitrogen content and stability make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C2H4N6O |
---|---|
Molecular Weight |
128.09 g/mol |
IUPAC Name |
5-aminotetrazole-1-carboxamide |
InChI |
InChI=1S/C2H4N6O/c3-1-5-6-7-8(1)2(4)9/h(H2,4,9)(H2,3,5,7) |
InChI Key |
DMYMILXGBODDII-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=NN1C(=O)N)N |
Origin of Product |
United States |
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